molecular formula C13H15N5O3S B5021964 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)BUTANAMIDE

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)BUTANAMIDE

Cat. No.: B5021964
M. Wt: 321.36 g/mol
InChI Key: LYUBOOLQGFKVPV-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class, characterized by a methyl-substituted triazole core linked via a sulfanyl group to a butanamide chain terminating in a 4-nitrophenyl moiety.

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3S/c1-3-11(22-13-16-14-8-17(13)2)12(19)15-9-4-6-10(7-5-9)18(20)21/h4-8,11H,3H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUBOOLQGFKVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC2=NN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)BUTANAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, which can be achieved through the Einhorn–Brunner reaction or the Pellizzari reaction . The triazole intermediate is then reacted with a suitable thiol to introduce the sulfanyl group. The final step involves coupling the triazole-thiol intermediate with a nitrophenyl butanamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the triazole ring.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the nitrophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

2-[(4-Methyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetamide Derivatives

Key Differences: Shorter acetamide chain vs. butanamide in the target compound. Activity: Antiviral and virucidal activity against human adenovirus (HAdV-5) and herpes simplex virus (HSV-1) was observed, with EC₅₀ values ranging from 0.5–5.0 μM . The extended chain in the target compound may enhance binding affinity or solubility.

N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl)Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamides

Key Differences : Pyridinyl substituents and carbamoyl-methyl groups vs. nitro-phenyl in the target compound.
Activity : Demonstrated MIC values of 12.5–50 μg/mL against bacterial strains (e.g., E. coli, S. aureus) and fungal species (A. niger). Electron-withdrawing groups (e.g., nitro) in the target compound may enhance antimicrobial potency compared to electron-donating substituents .

Thiazole-Based Analogues

Nitazoxanide and Derivatives

Key Differences : Thiazole core replaces triazole.
Activity : Broad-spectrum anti-infective (protozoa, helminths, anaerobic bacteria). The target compound’s triazole core may offer improved metabolic stability or reduced toxicity compared to thiazoles .

Halogen-Substituted Derivatives

2-[[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-1,2,4-Triazol-3-yl]Sulfanyl]-N-[(E)-(2,3-Dichlorophenyl)Methylideneamino]Acetamide

Key Differences : Chlorophenyl and dichlorophenyl substituents vs. nitro-phenyl.
Activity : Increased lipophilicity from halogens may enhance membrane permeability. The nitro group in the target compound could provide stronger hydrogen-bonding interactions with target proteins .

Physicochemical and Electronic Properties

Property Target Compound Acetamide Analogue Pyridinyl Derivative
Molecular Weight ~407.4 g/mol* ~242.3 g/mol ~450–500 g/mol
LogP (Predicted) ~2.8* ~1.5 ~3.2
Electron-Withdrawing Group 4-Nitro None Pyridinyl (moderate)
Biological Targets Potential FtsZ/PanK Adenovirus/HSV-1 Bacterial enzymes

*Estimated based on structural analogs.

Biological Activity

The compound 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(4-nitrophenyl)butanamide is a member of the triazole family, known for its diverse biological activities. Triazole derivatives have garnered significant interest due to their potential applications in medicinal chemistry, particularly as antibacterial, antifungal, and anticancer agents. This article reviews the biological activity of this specific compound, summarizing recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C12H15N5O2SC_{12}H_{15}N_5O_2S, and its structure features a triazole ring linked to a butanamide moiety with a nitrophenyl substituent. The presence of the triazole ring is crucial for its biological activity, as it participates in various interactions with biological targets.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising activity against various bacterial strains:

  • Antibacterial Activity : Studies indicate that triazole derivatives exhibit significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound were reported to have Minimum Inhibitory Concentrations (MIC) ranging from 6.25 to 50 μg/ml against E. coli and S. aureus .

Antioxidant Activity

Research has demonstrated that triazole derivatives possess antioxidant capabilities. The antioxidant potential can be quantified using assays such as DPPH and ABTS. Compounds structurally related to this compound have shown significant antioxidant activity comparable to standard antioxidants like ascorbic acid .

The mechanism by which triazole compounds exert their biological effects often involves the inhibition of specific enzymes or receptors. For instance, molecular docking studies have suggested that these compounds bind effectively to bacterial enzyme targets, disrupting essential metabolic processes .

Study on Antibacterial Efficacy

A recent study evaluated a series of triazole derivatives for their antibacterial properties. Among them, compounds with electron-donating groups showed enhanced activity against E. coli and Pseudomonas aeruginosa. The study highlighted that structural modifications significantly influence the biological activity of these compounds .

Evaluation of Antioxidant Properties

Another investigation focused on the antioxidant activity of various triazole derivatives using DPPH and ABTS assays. The results indicated that certain modifications in the triazole ring could enhance antioxidant capacity, suggesting that this compound may also exhibit similar properties .

Data Summary

Biological ActivityMIC (μg/ml)Reference
Antibacterial (E. coli)6.25 - 50
Antioxidant (DPPH Assay)IC50: Comparable to Ascorbic Acid

Q & A

Q. How can researchers optimize the synthesis of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(4-nitrophenyl)butanamide to improve yield and purity?

Q. What spectroscopic and crystallographic methods validate the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., sulfanyl linkage at C3 of triazole) .
  • IR spectroscopy : Peaks at 1670–1700 cm⁻¹ verify the amide C=O stretch .
  • X-ray crystallography : Resolves spatial arrangement (e.g., CCDC-1441403 for related triazole derivatives) .
  • Mass spectrometry : High-resolution MS validates molecular weight (±5 ppm accuracy) .

Q. How is the initial biological activity of this compound assessed in preclinical models?

Methodological Answer:

  • Anti-inflammatory testing : Formalin-induced rat paw edema models measure anti-exudative activity .
  • Dosage protocols : Administer 10–50 mg/kg intraperitoneally; monitor edema reduction over 24 hours .
  • Control groups : Compare with indomethacin (standard NSAID) to establish efficacy benchmarks .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • Computational workflow : Use Gaussian 09 at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
  • Reactivity insights : Lower HOMO-LUMO gaps (~4 eV) correlate with higher electrophilicity, guiding sulfanyl group modifications .
  • Validation : Compare theoretical IR/NMR spectra with experimental data to refine computational models .

Q. How should researchers resolve contradictions between experimental bioactivity data and theoretical predictions?

Methodological Answer:

  • Revisit experimental conditions : Ensure purity (>95%) via HPLC and rule out solvent interference .
  • Theoretical alignment : Adjust DFT parameters (e.g., solvent effects in PCM models) to better match bioassay results .
  • Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., pH, temperature) .

Q. What strategies enhance the compound’s bioactivity through structural modifications?

Methodological Answer:

  • Triazole ring substitutions : Introduce electron-withdrawing groups (e.g., nitro at C4) to improve binding to inflammatory targets .
  • Sulfanyl linker optimization : Replace with sulfonyl groups to enhance metabolic stability .
  • Pharmacophore mapping : Use Schrödinger Suite to identify critical interactions (e.g., hydrogen bonding with COX-2) .

Table 2: Structure-Activity Relationship (SAR) Insights

Modification SiteFunctional GroupBioactivity ImpactReference
Triazole C4Nitro↑ Anti-inflammatory
Sulfanyl linkerSulfonyl↑ Metabolic stability
Amide side chainHalogens↑ Lipophilicity

Q. How can crystallographic data inform the design of derivatives with improved solubility?

Methodological Answer:

  • Crystal packing analysis : Identify hydrogen-bonding motifs (e.g., N–H⋯O interactions) that reduce solubility .
  • Co-crystallization : Use GRAS salts (e.g., sodium ascorbate) to disrupt tight packing .
  • Molecular dynamics : Simulate solvation free energy to prioritize derivatives with higher polarity .

Methodological Framework Integration

Per and , advanced studies should align with theoretical frameworks (e.g., QSAR models for triazoles) and employ iterative hypothesis testing. For example, discrepancies between computational and experimental data necessitate revisiting both synthesis protocols (e.g., side reactions) and DFT parameters (e.g., basis sets) .

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